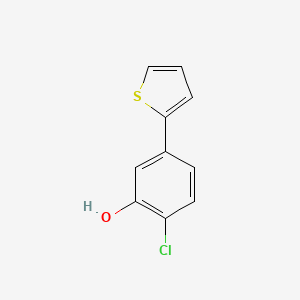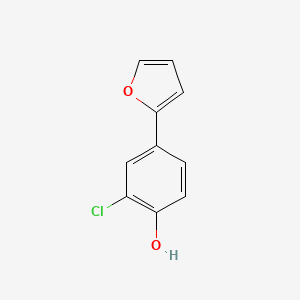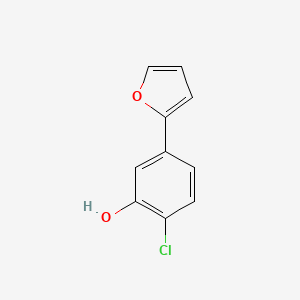
2-Chloro-5-(furan-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(furan-2-yl)phenol, 95% (2C5FP) is a chlorophenol that has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, as well as for its biochemical and physiological effects. The purpose of
Scientific Research Applications
2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of various organic compounds, such as 3,4-dihydroxy-6-methyl-2-pyrone, 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone, and 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone derivatives. It has also been used in the synthesis of 5-chloro-2-furanones, which are a class of compounds that have been studied for their potential use in the treatment of cancer. Additionally, 2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, including 2-chloro-5-formylphenol derivatives, 3-chloro-4-hydroxy-6-methyl-2-pyrone derivatives, and 5-chloro-2-furanones.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% is not fully understood. However, it is believed that the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst results in the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(furan-2-yl)phenol, 95% are not well understood. However, it has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, including Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of scientific research applications and can be used in the synthesis of a variety of organic compounds. However, one of the main limitations of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is toxic and should be handled with care.
Future Directions
The potential future directions for 2-Chloro-5-(furan-2-yl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of more efficient synthesis methods. Finally, further research into the potential therapeutic applications of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
2-Chloro-5-(furan-2-yl)phenol, 95% is synthesized by the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst. The base catalyst is typically an alkali metal hydroxide, such as potassium hydroxide, sodium hydroxide, or lithium hydroxide. The reaction is typically carried out at a temperature of 100-120°C for a period of 4-6 hours.
properties
IUPAC Name |
2-chloro-5-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWOFUOQXNPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685815 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(furan-2-YL)phenol | |
CAS RN |
1261919-31-6 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

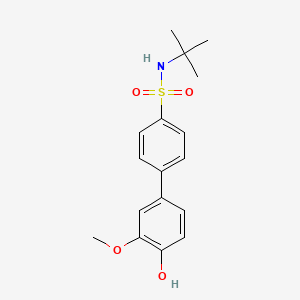
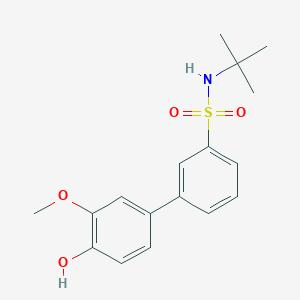
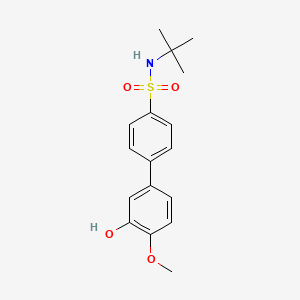
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
